molecular formula C20H14N2O4 B15216697 2-Methoxy-3-nitro-9-phenoxyacridine CAS No. 89974-83-4

2-Methoxy-3-nitro-9-phenoxyacridine

Cat. No.: B15216697
CAS No.: 89974-83-4
M. Wt: 346.3 g/mol
InChI Key: CGCQFJUSLCGLQE-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitro-9-phenoxyacridine is a chemical compound with the molecular formula C20H14N2O4. It belongs to the class of acridine derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-nitro-9-phenoxyacridine typically involves the nitration of 2-methoxyacridine followed by the introduction of a phenoxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The phenoxy group is then introduced through a nucleophilic substitution reaction using phenol and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitro-9-phenoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methoxy-3-nitro-9-phenoxyacridine has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 2-Methoxy-3-nitro-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the normal function of DNA. This can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA unwinding and replication .

Comparison with Similar Compounds

    Amsacrine: Another acridine derivative used as an anticancer agent.

    Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase enzymes.

    N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA): Studied for its potential in cancer therapy

Uniqueness: 2-Methoxy-3-nitro-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, nitro, and phenoxy groups allows for a range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

89974-83-4

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

2-methoxy-3-nitro-9-phenoxyacridine

InChI

InChI=1S/C20H14N2O4/c1-25-19-11-15-17(12-18(19)22(23)24)21-16-10-6-5-9-14(16)20(15)26-13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

CGCQFJUSLCGLQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC=CC=C3N=C2C=C1[N+](=O)[O-])OC4=CC=CC=C4

Origin of Product

United States

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